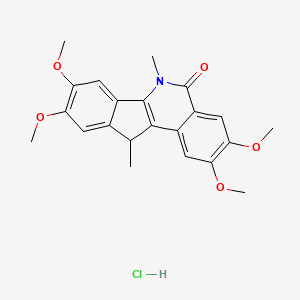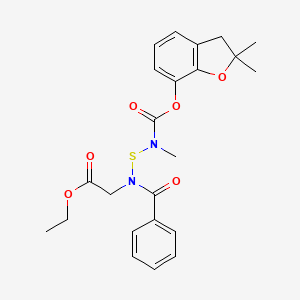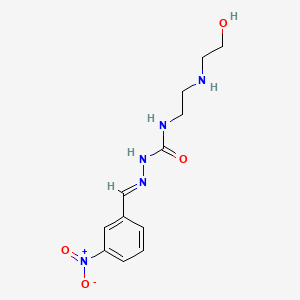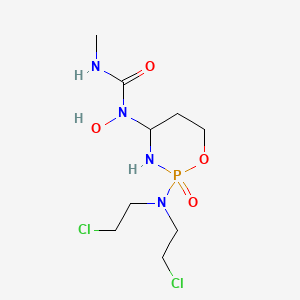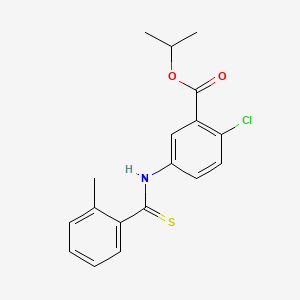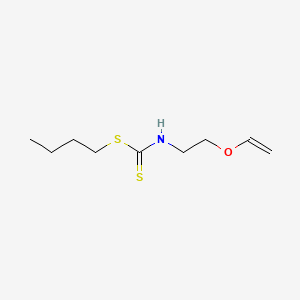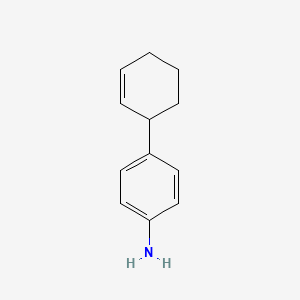
Benzenamine, 4-(2-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(2-cyclohexen-1-yl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of aniline with cyclohexene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions. Another method involves the use of cyclohexenyl halides, which react with aniline in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of Benzenamine, 4-(2-cyclohexen-1-yl)- often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Benzenamine, 4-(2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzenamine derivatives.
科学的研究の応用
Benzenamine, 4-(2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 4-(2-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Benzenamine, 2-(1-cyclohexen-1-yl)-
- Benzenamine, 3-cyclohexen-1-yl-
- Benzenamine, N-1-cyclohexen-1-yl-N-2-propen-1-yl-
Uniqueness
Benzenamine, 4-(2-cyclohexen-1-yl)- is unique due to its specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in specific research and industrial contexts .
特性
CAS番号 |
189269-90-7 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
4-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h2,4,6-10H,1,3,5,13H2 |
InChIキー |
XZYDGGVWIJMXPF-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


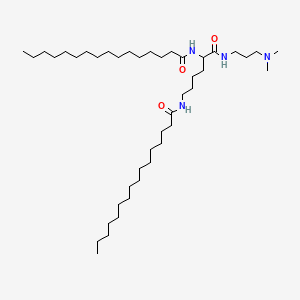
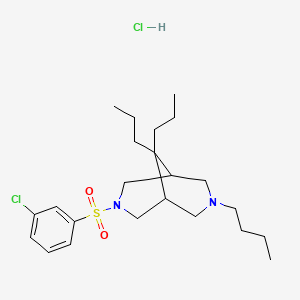
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
